molecular formula C11H14ClNO2 B1675992 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine CAS No. 17144-46-6

2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine

Cat. No.: B1675992
CAS No.: 17144-46-6
M. Wt: 227.69 g/mol
InChI Key: BZYJWUQKCNWTLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dioxane ring, chlorophenyl group, and methyl group makes it a valuable compound for various research applications .

Properties

CAS No.

17144-46-6

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine

InChI

InChI=1S/C11H14ClNO2/c1-11(13)6-14-10(15-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3

InChI Key

BZYJWUQKCNWTLG-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Cl)N

Appearance

Solid powder

17144-46-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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